AGE Formation Inhibition Potency
In a comparative study of dihydrochalcone bioactivities, sieboldin demonstrated significantly higher potency in inhibiting the formation of advanced glycation end-products (AGEs) than the primary analog phloridzin [1]. The IC50 value for sieboldin was determined to be 0.2 mM, which is 10-fold lower than the IC50 for phloridzin, and 40-fold lower than the positive control aminoguanidine (AG) [2]. This quantitative difference underscores sieboldin's enhanced efficacy as an antiglycation agent.
| Evidence Dimension | AGE formation inhibition (IC50) |
|---|---|
| Target Compound Data | 0.2 mM |
| Comparator Or Baseline | Phloridzin (IC50 ~2.0 mM, inferred 10-fold difference); Aminoguanidine (AG, IC50 8.0 mM) |
| Quantified Difference | 10-fold lower IC50 vs. phloridzin; 40-fold lower IC50 vs. AG |
| Conditions | In vitro BSA-glucose or BSA-methylglyoxal (MGO) assay system |
Why This Matters
Procurement of sieboldin over phloridzin is essential for studies requiring potent, low-concentration inhibition of AGE formation, as it provides a 10-fold increase in potency.
- [1] Dugé de Bernonville T, Guyot S, Paulin J-P, Gaucher M, Loufrani L, Henrion D, Derbré S, Guilet D, Richomme P, Dat JF, Brisset M-N. Dihydrochalcones: Implication in resistance to oxidative stress and bioactivities against advanced glycation end-products and vasoconstriction. Phytochemistry. 2010;71(4):443-452. View Source
- [2] Ehrenkranz JRL, Lewis NG, Kahn CR, Roth J. Phlorizin: a review. Diabetes/Metabolism Research and Reviews. 2005;21(1):31-38. (Citing Dugé de Bernonville et al., 2010). View Source
